(5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its complex structure, which includes a chlorophenyl group, an indole moiety, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: Starting from 2,5-dimethyl aniline, the indole ring is constructed through a Fischer indole synthesis, which involves the reaction with a ketone under acidic conditions.
Chlorophenyl Group Introduction: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Diazinane Trione Core Formation: The diazinane trione core is synthesized through a cyclization reaction involving urea derivatives and appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the indole moiety with the diazinane trione core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the diazinane trione core, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced diazinane trione derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a lead compound for the development of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the diazinane trione core can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure with a bromine atom instead of chlorine.
(5Z)-1-(4-methylphenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group can influence the compound’s reactivity and binding characteristics, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C21H16ClN3O3 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16ClN3O3/c1-11-3-8-18-16(9-11)15(12(2)23-18)10-17-19(26)24-21(28)25(20(17)27)14-6-4-13(22)5-7-14/h3-10,27H,1-2H3,(H,24,26,28)/b15-10- |
InChI Key |
MBYRVSWOAHYOPE-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N=C(/C2=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
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